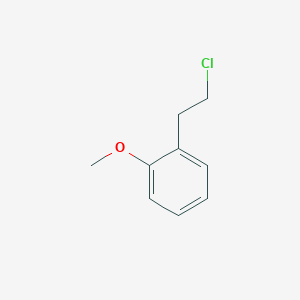
1-(2-Cloroetíl)-2-metoxibenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a methoxy group (-OCH3) and a chloroethyl group (-CH2CH2Cl) are substituted at the 2 and 1 positions, respectively
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of alkylating agents on biological systems, as it can form covalent bonds with nucleophilic sites in biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyphenol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Chloroethyl)-2-methoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methoxyethylamine, 2-methoxyethylthiol, or 2-methoxyethanol can be formed.
Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 2-methoxyethylbenzene.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-2-methoxybenzene involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, RNA, and proteins, leading to the formation of cross-links and adducts. This can interfere with the normal function of these biomolecules, ultimately leading to cell death. The compound’s effects are mediated through the formation of reactive intermediates, such as aziridinium ions, which can react with nucleophiles in biological systems.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-2-methoxybenzene can be compared with other similar compounds, such as:
Mustard Gas (Bis(2-chloroethyl) sulfide): Both compounds are alkylating agents, but mustard gas is more toxic and has been used as a chemical weapon.
Nitrogen Mustards (e.g., Mechlorethamine): These compounds also act as alkylating agents and are used in chemotherapy. They differ in their chemical structure and specific applications.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine): Lomustine is used in chemotherapy and has a similar alkylating mechanism but differs in its chemical structure and specific medical applications.
Propiedades
Número CAS |
35144-25-3 |
|---|---|
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
[2-(2-chloroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2 |
Clave InChI |
WNPKWSMUPIKXEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCCl |
SMILES canónico |
C1=CC=C(C(=C1)CCCl)CO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


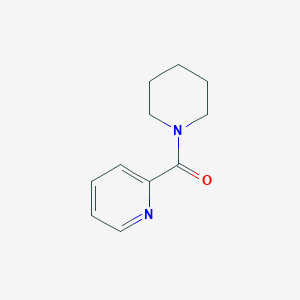
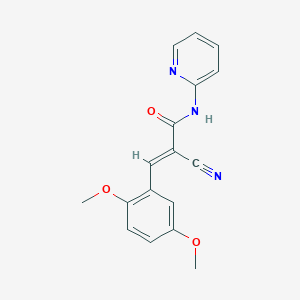
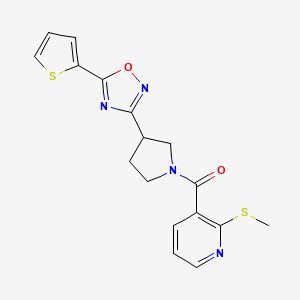
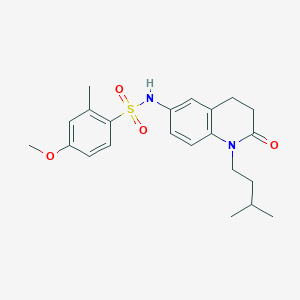
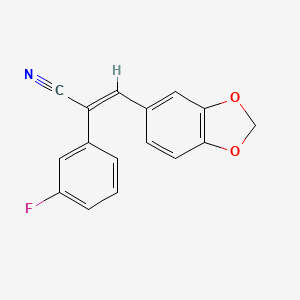
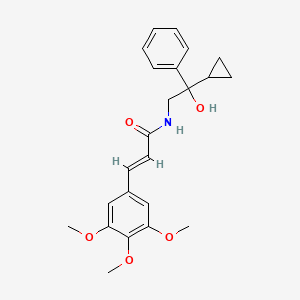
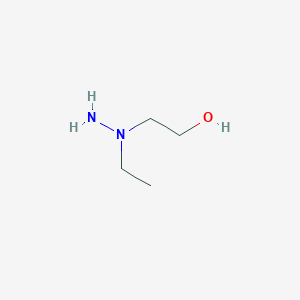
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2444847.png)
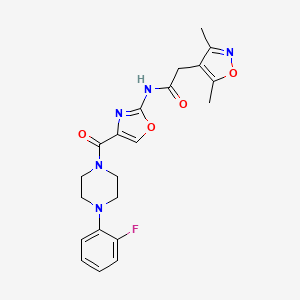
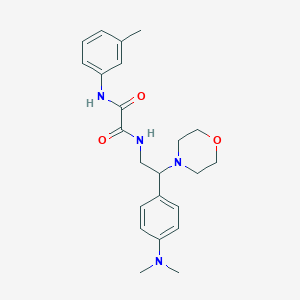
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444851.png)
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

